1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a nitro group and a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperazine moiety
Mechanism of Action
Target of Action
The primary targets of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine are certain enzymes involved in drug metabolism, such as cytochrome P450 enzymes . These enzymes play a crucial role in the metabolism of many pharmaceuticals and endogenous compounds.
Mode of Action
This compound acts as an inhibitor of its target enzymes . By binding to these enzymes, it prevents them from catalyzing their usual reactions, thereby altering the normal metabolic processes within the cell.
Preparation Methods
The synthesis of 1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine typically involves the following steps:
Aromatic Nucleophilic Substitution (SNAr): This method involves the reaction of 4-nitro-3-(trifluoromethyl)chlorobenzene with piperazine.
Reductive Amination: Another approach involves the reductive amination of 4-nitro-3-(trifluoromethyl)benzaldehyde with piperazine in the presence of a reducing agent like sodium triacetoxyborohydride.
Industrial production methods often utilize similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Common reagents used in these reactions include hydrogen gas, palladium catalysts, iron powder, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in studies investigating the interaction of piperazine derivatives with various biological targets, including receptors and enzymes.
Materials Science: Due to its unique chemical properties, it is explored for use in the development of advanced materials, such as polymers and coatings.
Comparison with Similar Compounds
1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine can be compared with other similar compounds, such as:
1-[3-(Trifluoromethyl)phenyl]piperazine: This compound lacks the nitro group, which significantly alters its chemical reactivity and biological activity.
4-Nitro-3-(trifluoromethyl)phenol: This compound contains a hydroxyl group instead of the piperazine moiety, leading to different chemical properties and applications.
The presence of both the nitro and trifluoromethyl groups in this compound makes it unique, providing a distinct set of chemical and biological properties that are not observed in its analogs.
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3N3O2/c12-11(13,14)9-7-8(1-2-10(9)17(18)19)16-5-3-15-4-6-16/h1-2,7,15H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGXGAQDEUXECHQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=C(C=C2)[N+](=O)[O-])C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50382368 |
Source
|
Record name | 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153204-82-1 |
Source
|
Record name | 1-[4-nitro-3-(trifluoromethyl)phenyl]piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50382368 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 153204-82-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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